molecular formula C16H12ClNO4 B2872501 4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one CAS No. 874605-63-7

4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2872501
CAS RN: 874605-63-7
M. Wt: 317.73
InChI Key: XZEKTECZBYSXHX-UHFFFAOYSA-N
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Description

The compound “4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one” is a chemical compound that has been mentioned in the context of multifunctional chemical sensors and luminescent thermometers based on lanthanide metal–organic framework materials . It has also been used in the synthesis of pseudopolymorphs .


Synthesis Analysis

The compound has been synthesized in the context of pseudopolymorphism based on 1D metallacyclic chains constructed from an angular zwitterionic ditopic diacid organic linker . The reaction of Cd (NO3)2·4H2O and 4-carboxy-1- (4-carboxybenzyl)pyridinium bromide under different reaction conditions generates two pseudopolymorphs .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed in the context of pseudopolymorphism based on 1D metallacyclic chains . Crystal structure analysis reveals that complexes feature an essentially identical 1D metallacyclic chain structure .


Chemical Reactions Analysis

The compound has been involved in the reaction of Cd (NO3)2·4H2O and 4-carboxy-1- (4-carboxybenzyl)pyridinium bromide under different reaction conditions to generate two pseudopolymorphs . It has also been used in the synthesis of multifunctional chemical sensors and luminescent thermometers based on lanthanide metal–organic framework materials .

Scientific Research Applications

Prostaglandin Synthesis

This compound serves as a key intermediate in the synthesis of certain types of prostaglandins. Prostaglandins are potent lipid compounds that have diverse hormone-like effects in animals. They are used as active ingredients in both human and veterinary drugs, particularly for their roles in inflammation and as regulators of gastric acid secretion .

Coordination Polymers and Luminescence

The related structure, 9-(4-carboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid , has been used to synthesize metal–organic coordination polymers with unique luminescent properties. These materials exhibit long persistent luminescence (LPL) and are responsive to multiple stimuli, such as excitation wavelength, temperature, and time. They hold potential for applications in dynamic information encryption and other optoelectronic devices .

Organic Phosphonium Salts

Phosphonium salts derived from similar benzoxazinone structures are utilized in organic synthesis and catalysis. These salts can act as phase transfer catalysts or as intermediates in the preparation of more complex organic molecules .

Future Directions

The compound has potential applications in the development of multifunctional chemical sensors and luminescent thermometers based on lanthanide metal–organic framework materials . It also has potential applications in the synthesis of pseudopolymorphs .

properties

IUPAC Name

4-[(6-chloro-3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c17-12-5-6-14-13(7-12)18(15(19)9-22-14)8-10-1-3-11(4-2-10)16(20)21/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEKTECZBYSXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Carboxybenzyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one

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